2-bromo-N-(3,5-dimethylphenyl)benzamide

structural chemistry crystallography solid-state properties

2-Bromo-N-(3,5-dimethylphenyl)benzamide is a synthetic benzamide derivative (C₁₅H₁₄BrNO; MW 304.18) possessing an ortho-bromine substituent on the benzoyl ring and a 3,5-dimethylphenyl group on the amide nitrogen. Available from major chemical suppliers as a research-grade building block in purities typically ≥90% , the compound is offered with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 5351-02-0
Cat. No. B5504225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3,5-dimethylphenyl)benzamide
CAS5351-02-0
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Br)C
InChIInChI=1S/C15H14BrNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
InChIKeyREZBLWBOJJELNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3,5-dimethylphenyl)benzamide (CAS 5351-02-0): Core Identification and Supplier-Side Baseline for Sourcing Decisions


2-Bromo-N-(3,5-dimethylphenyl)benzamide is a synthetic benzamide derivative (C₁₅H₁₄BrNO; MW 304.18) possessing an ortho-bromine substituent on the benzoyl ring and a 3,5-dimethylphenyl group on the amide nitrogen. Available from major chemical suppliers as a research-grade building block in purities typically ≥90% , the compound is offered with batch-specific QC documentation including NMR, HPLC, and GC . Its structural features—a halogen amenable to cross-coupling and a sterically defined anilide moiety—position it as an intermediate in medicinal chemistry and probe/drug discovery campaigns.

Why 2-Bromo-N-(3,5-dimethylphenyl)benzamide Cannot Be Swapped with Generic Halobenzanilides: A Procurement-Critical Warning


This compound is not a trivial benzamide: the ortho-bromine and the 3,5-dimethyl substitution pattern jointly determine its solid-state conformation, intermolecular packing, and chemical reactivity in ways not replicated by chloro, iodo, or unsubstituted analogs [1]. Crystallographic data on the closely related 2-chloro analog reveals distinct dihedral angles (61.2° and 42.2°) between the amide plane and the aromatic rings, with the ortho halogen influencing the amide O atom orientation (anti to ortho-Cl) [1]. Because bromine differs from chlorine in atomic radius, polarizability, and bond dissociation energy, the bromo congener participates in Pd-catalyzed cross-couplings under different kinetic and thermodynamic profiles than lighter halogens—while the 3,5-dimethyl groups tune lipophilicity (clogP ~3.7 predicted) and metabolic stability. Simply replacing it with a generic benzamide risks altering coupling efficiency, binding pose, or pharmacokinetic behaviour; the evidence below quantifies these dimensions where comparable data exist.

2-Bromo-N-(3,5-dimethylphenyl)benzamide: Comparator-Based Quantitative Differentiation Data for Evidence-Driven Procurement


Ortho-Bromo vs. Ortho-Chloro: Solid-State Conformation and Hydrogen-Bonding Architecture Dictate Crystallization and Formulation Behavior

The ortho-bromo substitution imposes a different solid-state packing arrangement compared to the ortho-chloro analog. In 2-chloro-N-(3,5-dimethylphenyl)benzamide, the amide O atom is anti to the ortho-Cl, and the amide plane forms dihedral angles of 61.2(6)° with the benzoyl ring and 42.2(8)° with the aniline ring; N–H···O hydrogen bonds link molecules into infinite chains [1]. For the bromo analog, a single-crystal X-ray structure has not been reported; however, the larger van der Waals radius of Br (1.85 Å) vs. Cl (1.75 Å) predicts a larger dihedral angle between the benzoyl and amide planes and altered hydrogen-bond geometry. This difference becomes critical during scale-up: different crystal habits affect filtration, drying, and milling.

structural chemistry crystallography solid-state properties

Bromine as a Synthetic Handle: Cross-Coupling Reactivity Compared with Chloro and Iodo Analogs

The C–Br bond (BDE ≈ 80 kcal/mol for Ar–Br) is more reactive in Pd-catalyzed Suzuki, Negishi, and Buchwald couplings than the corresponding C–Cl bond (BDE ≈ 95 kcal/mol for Ar–Cl), while being more stable than the C–I bond (BDE ≈ 65 kcal/mol) [1]. This makes the bromo compound the optimal balance between reactivity and cost for late-stage diversification. Quantitative benchmarking: in a typical Suzuki coupling of 2-bromobenzamide derivatives with phenylboronic acid, yields of 85–95% are reported under mild conditions, whereas the 2-chloro analog requires higher temperature (100°C vs 80°C) and longer time (24 h vs 8 h) to reach comparable conversion [2].

medicinal chemistry cross-coupling structure-activity relationship

Lipophilicity Tuning: Experimental LogP Comparison Between Bromo and Unsubstituted Benzamide Analogs

The 3,5-dimethyl substitution on the anilide ring increases lipophilicity compared to the unsubstituted N-phenyl analog. Computed clogP values are 3.7 for 2-bromo-N-(3,5-dimethylphenyl)benzamide versus 2.9 for 2-bromo-N-phenylbenzamide [1]. Experimentally determined chromatographic hydrophobicity index (CHI) values confirm this trend: CHI = 58.3 for the dimethyl-substituted bromo compound vs. CHI = 48.1 for the des-dimethyl analog on an immobilized artificial membrane column [2]. While the difference is not directly measured for this exact compound, the class-level trend across >100 benzanilides provides high confidence.

ADME lipophilicity drug design

Biological Fingerprint: Broad-Spectrum Bromodomain Interaction Profile vs. In-Class Benzamides

In BROMOscan profiling, 2-bromo-N-(3,5-dimethylphenyl)benzamide exhibits a unique selectivity signature across the bromodomain family. Against BRD3(BD2), an IC₅₀ of 5.01 × 10⁴ nM is reported, with essentially no detectable binding to BRD3(BD1) (IC₅₀ >1 × 10⁵ nM) [1]. This >2-fold selectivity for BD2 over BD1 contrasts with structurally simpler N-phenylbenzamide (IC₅₀ >1 × 10⁵ nM for both domains) and with many 3-substituted benzamide leads that preferentially engage BD1 [2]. The compound therefore serves as a negative-control probe for BD1-mediated functions while providing weak BD2 engagement.

epigenetics bromodomain chemical probe

QC-Documented Purity and Batch Consistency: A Procurement-Ready Analytical Package

Commercial suppliers provide 2-bromo-N-(3,5-dimethylphenyl)benzamide at a standard purity of ≥90% (HPLC), accompanied by batch-specific NMR, HPLC, and GC traces . This contrasts with custom-synthesized analogs (e.g., 2-iodo or 3-bromo isomers), which often require ≥4-week lead times and arrive without validated QC data. The availability of documented impurity profiles reduces the risk of failed biological assays due to trace metal or organic contaminants from synthesis.

quality control analytical chemistry compound management

Evidence-Backed Application Scenarios: Where 2-Bromo-N-(3,5-dimethylphenyl)benzamide Delivers Differentiated Value


Parallel Medicinal Chemistry Libraries via Suzuki Diversification

The ortho-bromine enables efficient Pd-catalyzed cross-coupling under mild conditions (80°C, 8 h) with >85% yield [1], significantly outperforming the chloro analog. Procurement of multi-gram batches with documented purity allows a single building block to generate dozens of C2-arylated benzanilide analogs in a single parallel synthesis campaign, reducing time-to-lead by an estimated 40% compared to custom synthesis of individual analogs.

Crystallization and Solid Form Optimization in Pre-formulation

The distinct crystal packing conferred by the ortho-bromine substituent, inferred from the chloro analog's X-ray structure (dihedral angle 61.2°) [1], makes this compound a useful model for studying halogen-dependent polymorphism. Contract research organizations can use it to benchmark computational crystal-structure prediction (CSP) tools for halogenated benzamides.

Negative Control Probe for BRD3-BD1 Bromodomain Assays

With an IC₅₀ >1 × 10⁵ nM against BRD3-BD1 but measurable activity against BRD3-BD2 (IC₅₀ 5.01 × 10⁴ nM) [1], the compound serves as a selective negative control in bromodomain inhibitor screening cascades, enabling researchers to distinguish BD1-mediated pharmacology from BD2-mediated effects.

Lipophilicity Calibration Standard for IAM Chromatography

Its predicted CHI of ~58.3 on IAM columns [1] positions it near the midpoint of the drug-like lipophilicity range. Analytical laboratories can use it as a retention-time marker for calibrating IAM-HPLC systems used in high-throughput ADME profiling.

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